molecular formula C13H19BrN4O2 B2926213 叔丁基 4-(5-溴吡嗪-2-基)哌嗪-1-羧酸酯 CAS No. 622386-08-7

叔丁基 4-(5-溴吡嗪-2-基)哌嗪-1-羧酸酯

货号 B2926213
CAS 编号: 622386-08-7
分子量: 343.225
InChI 键: BOSDHRPQGUJQLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate is a chemical compound with the CAS Number: 622386-08-7 . It has a molecular weight of 343.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is tert-butyl 4- (5-bromo-2-pyrazinyl)-1-piperazinecarboxylate .

科学研究应用

合成和表征

  • 合成技术:研究人员已开发出合成相关哌嗪衍生物的方法,突出了这些化合物在化学合成中的重要性。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成涉及缩合反应,其特征在于光谱证据和单晶 XRD 数据,表明其作为进一步化学反应的构建模块的潜力 (Sanjeevarayappa 等人,2015)
  • 晶体结构:研究还集中在哌嗪衍生物的晶体结构上,提供了对它们的分子构象和与其他分子相互作用的潜力的见解。例如,已经报道了叔丁基 4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-羧酸酯的晶体和分子结构,为理解其反应性和在合成工艺中的应用提供了基础 (Mamat 等人,2012)

生物学评估

  • 药理特性:一些研究探索了哌嗪衍生物与各种受体的结合亲和力,表明它们在开发药物制剂中的用途。例如,与叔丁基 4-(5-溴吡嗪-2-基)哌嗪-1-羧酸酯在结构上相关的化合物已被合成并筛选出对 D2 和 5-HT1A 受体的结合亲和力,揭示了它们在设计具有双重受体靶点的药物中的潜力 (Ullah,2014)

分子结构分析

  • 构象分析:已对哌嗪衍生物进行详细的构象分析,包括 X 射线衍射研究和 DFT 计算,以了解这些化合物的稳定性和分子构象。这项研究对于预测这些分子在各种化学环境中的行为以及设计具有所需性质的分子至关重要 (Yang 等人,2021)

安全和危害

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSDHRPQGUJQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate

CAS RN

622386-08-7
Record name tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using similar reaction conditions as described in step i of intermediate 1, tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate (2 g, 7.5 mmol) was brominated with N-bromosuccinimide (1.46 g, 8.25 mmol) in chloroform (20 ml) to afford 1.4 g (54% yield) of the pure product. MS: m/z=343.1 (M+1).
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

A 500-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetonitrile (150 mL), 189a (3.0 g, 8.8 mmol), and N-bromosuccinimide (1.56 g, 8.8 mmol). The mixture was stirred at room temperature overnight. It was then concentrated under reduced pressure and the resulting residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate to afford 189b as a yellow solid (2.85 g, 73.4%). MS: [M+H]+ 343.3. 1H NMR (500 MHz, (CD3)2CO) δ 8.03 (s, 1H), 7.94 (s, 1H), 3.48-3.46 (m, 4H), 3.42-3.40 (m, 4H), 1.33 (s, 9H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
73.4%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。